Access to Dibenzoxaborin Scaffolds
The target compound positions the boronate ester ortho to the phenolic hydroxyl group – a connectivity that is geometrically required for the boron‑selective Suzuki–Miyaura cross‑coupling / intramolecular cyclisation sequence yielding dibenzoxaborins. Sumida et al. demonstrated that this transformation proceeds directly from ortho‑borylphenols upon coupling with dan‑protected ortho‑borylphenyl triflates, without requiring a separate cyclisation step [1]. The 4‑isomer (CAS 269410‑22‑2) and 5‑isomer (CAS 269410‑23‑3) cannot form the same cyclic boronic half‑ester because the boron and hydroxyl groups are not ortho to one another, fundamentally altering the accessible product space.
Boryl ortho to –OH
Enables intramolecular cyclisation
Boryl para to –OH
Cyclisation geometrically impossible
| Evidence Dimension | Structural suitability for dibenzoxaborin formation |
|---|---|
| Target Compound Data | Boryl group ortho to –OH; enables intramolecular cyclisation to dibenzoxaborins [1] |
| Comparator Or Baseline | 2‑Methoxy‑4‑boryl isomer (CAS 269410‑22‑2): boryl group para to –OH; cyclisation geometrically impossible |
| Quantified Difference | Qualitative – orthogonal product chemotype accessible vs. inaccessible |
| Conditions | Suzuki–Miyaura cross‑coupling conditions; CyJohnPhos/Pd catalyst system |
Why This Matters
For programs targeting dibenzoxaborin‑based pharmacophores or materials, the 3‑boryl isomer is the only regioisomer that delivers the required connectivity; selecting the 4‑ or 5‑isomer yields biaryl products that cannot cyclise.
- [1] Sumida, Y.; Harada, R.; Kato-Sumida, T.; Johmoto, K.; Uekusa, H.; Hosoya, T. Boron-Selective Biaryl Coupling Approach to Versatile Dibenzoxaborins and Application to Concise Synthesis of Defucogilvocarcin M. Org. Lett. 2014, 16 (23), 6240–6243. View Source
